Olopatadine Isopropyl Ester

Catalog No.
S861792
CAS No.
1206456-44-1
M.F
C24H29NO3
M. Wt
379.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olopatadine Isopropyl Ester

CAS Number

1206456-44-1

Product Name

Olopatadine Isopropyl Ester

IUPAC Name

propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate

Molecular Formula

C24H29NO3

Molecular Weight

379.5

InChI

InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10-

InChI Key

AEZOYXJGZPHCRI-FBHDLOMBSA-N

SMILES

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C

Synonyms

(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-acetic Acid 1-Methylethyl Ester

Olopatadine Isopropyl Ester is a chemical compound derived from Olopatadine, which is primarily used as an antihistamine in the treatment of allergic conjunctivitis. The compound has the molecular formula C₂₄H₂₉NO₃ and a molecular weight of 379.5 g/mol. It acts by blocking the effects of histamine, a chemical responsible for allergic reactions, thus alleviating symptoms such as inflammation and itching associated with allergies .

OIE itself does not possess a known mechanism of action. Its significance lies in ensuring the absence or minimal presence of this impurity in the final Olopatadine Hydrochloride product. Olopatadine Hydrochloride works by blocking histamine receptors and stabilizing mast cells, thereby preventing the release of inflammatory mediators that cause allergic reactions in the eyes [].

Safety information on OIE is not readily available due to its limited use in research and production settings. However, as a derivative of Olopatadine, it's advisable to handle it with care, following standard laboratory safety protocols for potentially hazardous materials. Olopatadine Hydrochloride itself is generally well-tolerated with minimal side effects [].

The synthesis of Olopatadine Isopropyl Ester typically involves a Wittig reaction, which is a well-established method in organic chemistry for forming alkenes. In this case, the reaction occurs between a phosphonium salt and an aldehyde or ketone derived from Isoxepac, leading to the formation of both E and Z isomers of Olopatadine Isopropyl Ester .

The general reaction scheme can be summarized as follows:

  • Formation of the Phosphonium Salt: A phosphonium salt is prepared from triphenylphosphine and an appropriate alkyl halide.
  • Wittig Reaction: The phosphonium salt reacts with Isoxepac to yield Olopatadine Isopropyl Ester.
  • Hydrolysis: The ester can subsequently undergo hydrolysis to produce Olopatadine hydrochloride, which is the active pharmaceutical ingredient .

Olopatadine Isopropyl Ester exhibits significant biological activity as an antihistamine. It functions primarily as a selective antagonist of the histamine H1 receptor, inhibiting histamine-induced allergic symptoms. Additionally, it acts as a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators from mast cells . This dual action makes it effective in treating allergic reactions and conditions such as allergic conjunctivitis.

The synthesis of Olopatadine Isopropyl Ester can be achieved through several methods:

  • Wittig Reaction: This is the most common method, involving the reaction of Isoxepac with a Wittig reagent (such as (3-dimethylaminopropyl)-triphenylphosphonium halide) in the presence of a base like sodium hydride .
  • Hydrolysis: Following the Wittig reaction, hydrolysis can convert the ester into its hydrochloride form, which is more soluble and bioavailable .
  • Alternative Routes: Other synthetic routes include variations that utilize different protecting groups or solvents to optimize yield and purity .

Olopatadine Isopropyl Ester is primarily used in pharmaceutical formulations aimed at treating allergic conditions. Its applications include:

  • Ophthalmic Solutions: Used in eye drops for treating allergic conjunctivitis.
  • Topical Preparations: Formulated into creams or gels for localized allergic reactions.
  • Research: Investigated for potential use in other therapeutic areas due to its antihistaminic properties .

Studies on Olopatadine Isopropyl Ester have shown that it interacts with various biological pathways:

  • Histamine H1 Receptor: As an antagonist, it blocks the receptor's activation by histamine, reducing allergy symptoms .
  • Metabolism: The compound undergoes hepatic metabolism, leading to several metabolites that may have varying biological activities .
  • Degradation Pathways: Research indicates that under certain conditions (e.g., oxidative stress), Olopatadine can degrade into related compounds, which may influence its efficacy and safety profile .

Several compounds share structural similarities with Olopatadine Isopropyl Ester. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
CetirizineSimilar antihistaminic activityLonger half-life; primarily used for systemic allergies
LoratadineAntihistamine with similar actionNon-sedating; longer duration of action
AzelastineDual-action antihistamineAlso has anti-inflammatory properties
DesloratadineActive metabolite of LoratadineImproved potency against H1 receptors

Olopatadine Isopropyl Ester is unique due to its specific formulation as an ester, enhancing its pharmacokinetic properties compared to other antihistamines that may not be esters. Its dual mechanism of action—both as an antagonist at histamine H1 receptors and as a mast cell stabilizer—sets it apart from many other compounds in its class .

Olopatadine Isopropyl Ester is a well-characterized organic compound that serves as a pharmaceutical impurity and reference standard in analytical chemistry [1] [2]. The compound is officially registered under the Chemical Abstracts Service Registry Number 1206456-44-1 [1] [3] [4]. This unique identifier provides unambiguous chemical identification within global chemical databases and regulatory frameworks.

The molecular formula of Olopatadine Isopropyl Ester is C₂₄H₂₉NO₃, indicating a complex organic structure containing twenty-four carbon atoms, twenty-nine hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [5]. The calculated molecular weight is 379.49 grams per mole, which has been consistently reported across multiple analytical sources [1] [2] [6].

Systematic Chemical Nomenclature

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] [1]benzoxepin-2-yl]acetate [6]. This nomenclature follows strict International Union of Pure and Applied Chemistry conventions and provides complete structural information including stereochemical configuration.

Chemical Abstracts Service Nomenclature

According to Chemical Abstracts Service nomenclature conventions, the compound is designated as Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, 1-methylethyl ester, (11Z)- [10] [11]. This systematic name reflects the Chemical Abstracts Service preference for functional group-based naming conventions.

Alternative Systematic Names

Multiple systematic naming approaches exist for this compound. The alternative systematic name Isopropyl {(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetate is frequently encountered in pharmaceutical literature [1] [7]. Additionally, the compound may be referred to as (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-acetic Acid 1-Methylethyl Ester [4] [7].

Chemical Classification and Taxonomy

Hierarchical Chemical Classification

The chemical classification of Olopatadine Isopropyl Ester follows established taxonomic principles for organic compounds [19]. At the highest level, the compound belongs to the kingdom of organic compounds, specifically within the super class of organoheterocyclic compounds [19]. The classification narrows to the class of benzoxepines, with further specification as a member of the dibenzoxepines subclass [19].

Structural Classification

The core structural framework of Olopatadine Isopropyl Ester is based on the dibenzo[b,e]oxepin ring system [1] [4] [19]. This heterocyclic structure represents a fused ring system containing both aromatic benzene rings and a seven-membered oxepine ring with an oxygen heteroatom. The compound is classified as an aromatic heteropolycyclic compound due to this complex ring arrangement [19].

Functional Group Classification

From a functional group perspective, Olopatadine Isopropyl Ester contains multiple distinct chemical moieties [10] [11]. The primary functional groups include an ester linkage, a tertiary amine group, and an ether connection within the oxepin ring system [19]. The isopropyl ester substituent and the dimethylamino group represent key structural modifications that distinguish this compound from its parent structure [1] [6].

Stereochemical Classification

Geometric Isomerism

Olopatadine Isopropyl Ester exhibits geometric isomerism, specifically existing in both Z and E configurational forms [6] [14] [15]. The Z-isomer, indicated by the (11Z) designation in the systematic name, represents the primary form encountered in pharmaceutical applications [1] [6] [14]. The Z configuration refers to the spatial arrangement around the double bond at position 11 of the dibenzoxepin system.

Isomeric Relationships

The E-isomer of Olopatadine Isopropyl Ester also exists as a distinct geometric isomer [15] [16]. Research indicates that the E-isomer is considered an impurity form when the Z-isomer is the desired pharmaceutical standard [15]. The geometric isomerism significantly affects the biological and chemical properties of the compound, making stereochemical specification critical for analytical purposes.

Pharmaceutical and Therapeutic Classification

Drug Classification Hierarchy

Olopatadine Isopropyl Ester is classified within the broader pharmaceutical category of antihistamine agents [17] [18] [19]. More specifically, it belongs to the subclass of histamine H₁ receptor antagonists and mast cell stabilizers [17] [19]. This dual mechanism classification reflects the compound's relationship to its parent drug olopatadine, which exhibits both antihistaminic and mast cell stabilizing properties.

Therapeutic Category Assignment

The therapeutic classification places Olopatadine Isopropyl Ester within the anti-allergic agent category [18] [19]. As a derivative of olopatadine, the compound is associated with treatments for allergic conditions, particularly those involving histamine-mediated inflammatory responses [17] [18]. The compound's classification as a pharmaceutical impurity places it within quality control and analytical testing frameworks rather than direct therapeutic applications.

Physical and Chemical Property Classification

Property CategorySpecificationValueReference Classification
Physical StateAppearanceOil, ColourlessLiquid organic compound [10] [11]
Molecular PropertiesExact Mass379.214752High-resolution mass spectrometry standard [11]
Thermodynamic PropertiesPredicted Boiling Point505.8 ± 50.0°CHigh boiling point organic compound [10] [11]
Density ClassificationPredicted Density1.132 ± 0.06 g/cm³Dense organic liquid [10] [11]
Solubility ClassificationAqueous SolubilityInsoluble (9.5E-3 g/L at 25°C)Hydrophobic compound [11]
Chemical StabilityStorage Requirements-20°C in amber vialTemperature-sensitive organic compound [10] [23]

Table 1: Basic Chemical Identity

PropertyValue
Chemical Name (IUPAC)isopropyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate [3] [4]
CAS Number1206456-44-1 [1] [5]
Molecular FormulaC₂₄H₂₉NO₃ [1] [5]
Molecular Weight (g/mol)379.49-379.5 [1] [5]
Alternative NamesOlopatadine Isopropyl Ester; (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-acetic Acid 1-Methylethyl Ester [7] [6]

Molecular Structure and Identifiers

The molecular structure of Olopatadine Isopropyl Ester is characterized by its molecular formula C₂₄H₂₉NO₃ [1] [5], corresponding to a molecular weight of 379.49 to 379.5 grams per mole [1] [5]. The compound exhibits a complex tricyclic architecture based on the dibenzo[b,e]oxepin core structure [2], which consists of two benzene rings fused to a seven-membered oxepin ring.

Table 2: Molecular Identifiers and Structural Codes

Identifier TypeValue
SMILESCC(C)OC(=O)Cc1ccc2c(c1)/C(=C\CCN(C)C)/c3ccccc3CO2 [1] [8]
InChIInChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10- [3] [9]
InChI KeyAEZOYXJGZPHCRI-FBHDLOMBSA-N [3] [9]
MDL NumberMFCD29079188 [3]
Formula Weight379.1991 g/mol [3]

The Simplified Molecular Input Line Entry System (SMILES) notation reveals the presence of an isopropyl ester group (CC(C)OC(=O)) attached to an acetate moiety, which is connected to the dibenzo[b,e]oxepin core structure [1] [8]. The International Chemical Identifier (InChI) provides a standardized textual representation that enables unambiguous identification of the compound's connectivity and stereochemistry [3] [9].

Physical and Chemical Properties

Olopatadine Isopropyl Ester exhibits specific physical and chemical characteristics that define its behavior under various conditions. The compound demonstrates a predicted density of 1.132±0.06 g/cm³ [8] [10], indicating a moderately dense organic structure. The boiling point is calculated to be 505.8±50.0°C at 760 mmHg [8] [10], suggesting high thermal stability under standard atmospheric conditions.

Table 3: Physical and Chemical Properties

PropertyValue
Density (g/cm³)1.132±0.06 (Predicted) [8] / 1.1±0.1 [10]
Boiling Point (°C)505.8±50.0 at 760 mmHg (Predicted) [8] [10]
Flash Point (°C)259.7±30.1 [8] [10]
Melting PointNot available [10]
Vapor Pressure (mmHg at 25°C)0.0±1.3 [8] [10]
LogP4.48 [8]
Polarizability (10⁻²⁴cm³)45.1±0.5 [10]
Water SolubilityInsoluble (9.5E-3 g/L at 25°C) [8] [11]
AppearanceHygroscopic off-white solid [4]

The flash point of 259.7±30.1°C [8] [10] indicates the minimum temperature at which the compound can form an ignitable mixture with air. The extremely low vapor pressure of 0.0±1.3 mmHg at 25°C [8] [10] suggests minimal volatility under ambient conditions. The partition coefficient (LogP) value of 4.48 [8] indicates high lipophilicity, characteristic of compounds with significant hydrophobic character.

Structural Classification and Stereochemistry

Olopatadine Isopropyl Ester belongs to the structural class of dibenzo[b,e]oxepin derivatives [2], which are characterized by their tricyclic framework consisting of two fused benzene rings connected through a seven-membered oxepin ring containing one oxygen atom. The compound exhibits Z-stereochemistry at the C-11 position [1] [4], where the (dimethylamino)propylidene substituent adopts a specific spatial orientation.

Table 4: Structural Classification and Properties

PropertyValue
Structural ClassDibenzo[b,e]oxepin derivative [2]
Core StructureDibenzo[b,e]oxepin tricyclic system [2]
StereochemistryZ-configuration at C-11 position [1] [4]
Functional GroupsIsopropyl ester, tertiary amine, oxepin [1]
Isomeric FormsZ-isomer (main), E-isomer (minor) [12] [13]

The compound contains multiple functional groups including an isopropyl ester moiety, a tertiary dimethylamine group, and the characteristic oxepin heterocycle [1]. The presence of both Z and E isomeric forms has been documented [12] [13], with the Z-isomer representing the predominant configuration under standard synthetic conditions.

XLogP3

4.9

Dates

Last modified: 04-14-2024

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